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Compound of Interest

Compound Name: LLO (190-201)

Cat. No.: B12383138 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for assessing the T cell response to the

listeriolysin O (LLO) peptide 190-201. LLO is a major virulence factor of Listeria

monocytogenes and the LLO (190-201) epitope is an immunodominant peptide for CD4+ T

cells, particularly in the C57BL/6 mouse model.[1][2][3][4] This assay is critical for evaluating

vaccine efficacy, studying host-pathogen interactions, and developing novel immunotherapies.

The following protocols detail two primary methods for evaluating T cell stimulation: Intracellular

Cytokine Staining (ICS) to measure cytokine production on a single-cell level, and a CFSE-

based proliferation assay to quantify cell division.

Quantitative Data Summary
The following table summarizes representative quantitative data from T cell stimulation

experiments using the LLO (190-201) peptide.
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Parameter Cell Type Stimulation Result Reference

IFN-γ Production
CD4+

Splenocytes

LLO (190-201)

Peptide

~0.6% of CD4+

splenocytes

produced IFN-γ

[1][5]

T Cell

Proliferation
CD4+ T cells

LLO (190-201)

Peptide

Demonstrable

proliferation over

4 days

[6]

Cytokine

Production
Splenocytes

LLO (190-201)

Peptide

Comparable IFN-

γ and TNF-α

production in

LMP7-/- and WT

mice

[7]

Signaling Pathway and Experimental Workflow
T Cell Activation Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://rupress.org/jem/article/201/9/1447/46270/Differential-requirements-for-the-chemokine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2213180/
https://www.mucosalimmunology.ch/fileadmin/mucosalimmunology/documents/the_lab/basic_research/lab_protocols/cell_culture/204_cfse_proliferation_assay_for_sma.pdf
https://www.pnas.org/doi/10.1073/pnas.0509256103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T Cell Activation by LLO (190-201)

Antigen Presenting Cell (APC)

CD4+ T Cell

MHC Class II

T Cell Receptor (TCR)

Recognition

CD4

LLO (190-201) Peptide

Binding

PI3K Pathway MAPK Pathway NF-kB Pathway

CD28

Cytokine Production
(e.g., IFN-γ, TNF-α)Cell Proliferation

Click to download full resolution via product page

Caption: T cell activation by the LLO (190-201) peptide presented on MHC Class II.

Experimental Workflow for T Cell Stimulation Assay
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Caption: Workflow for LLO (190-201) T cell stimulation assays.

Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of intracellular IFN-γ in T cells following stimulation with the

LLO (190-201) peptide.
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Materials:

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

LLO (190-201) peptide (NEKYAQAYPNVS)

Complete RPMI medium

PMA and Ionomycin (Positive Control)

Brefeldin A

Anti-CD16/CD32 (Fc block)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4)

Fluorochrome-conjugated anti-IFN-γ antibody

Fixation/Permeabilization Buffer

Permeabilization/Wash Buffer

FACS tubes

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension of splenocytes or PBMCs.

Count the cells and assess viability. Resuspend cells in complete RPMI medium at a

concentration of 1 x 107 cells/mL.[8]

Add 100 µL of the cell suspension (1 x 106 cells) to each well of a 96-well plate.[8]

Stimulation:
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Add the LLO (190-201) peptide to the appropriate wells at a final concentration of 1-5 µM.

[9]

For a positive control, stimulate cells with PMA (5 ng/mL) and ionomycin (500 ng/mL).[10]

Include an unstimulated (negative) control.

Incubate the plate for 1-2 hours at 37°C and 5% CO2.

Add Brefeldin A to all wells for the final 4-5 hours of incubation to inhibit cytokine secretion.

[8][11]

Staining:

Harvest the cells and wash them with PBS.

Perform surface staining by first blocking Fc receptors with anti-CD16/CD32.

Stain for cell surface markers, such as CD4, for 20-30 minutes at 4°C in the dark.

Wash the cells.

Fix and permeabilize the cells using a fixation/permeabilization solution for 20 minutes at

room temperature in the dark.[11][12]

Wash the cells with a permeabilization/wash buffer.[12]

Perform intracellular staining by adding the anti-IFN-γ antibody and incubating for 30

minutes at room temperature in the dark.[8]

Wash the cells twice with the permeabilization/wash buffer.[11]

Resuspend the cells in FACS buffer.

Flow Cytometry:

Acquire the samples on a flow cytometer.

Gate on the CD4+ T cell population and analyze the expression of IFN-γ.
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Protocol 2: CFSE-Based T Cell Proliferation Assay
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation in

response to LLO (190-201) stimulation.

Materials:

Single-cell suspension of splenocytes or PBMCs

LLO (190-201) peptide

Complete RPMI medium

CFSE stock solution (in DMSO)

Fetal Bovine Serum (FBS)

PBS

96-well round-bottom plate

Flow cytometer

Procedure:

CFSE Labeling:

Resuspend cells at a concentration of 1-2 x 107 cells/mL in PBS.

Add an equal volume of 10 µM CFSE in PBS to the cell suspension for a final

concentration of 5 µM.[13]

Incubate for 10 minutes at 37°C.[6][13]

Quench the labeling reaction by adding 5-10 volumes of cold complete RPMI medium

containing at least 5% FBS.[14]

Wash the cells twice with complete RPMI medium.
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Resuspend the labeled cells at a concentration of 1 x 106 cells/mL.[6]

Cell Culture and Stimulation:

Plate 1 x 105 labeled cells per well in a 96-well round-bottom plate.

Add the LLO (190-201) peptide at a final concentration of 20 ng/mL.[6]

Include appropriate positive (e.g., anti-CD3) and negative (no peptide) controls.[14]

Culture the cells for 4 days at 37°C and 5% CO2.[6]

Staining and Analysis:

Harvest the cells and wash them with FACS buffer.

If desired, perform surface staining for T cell markers (e.g., CD4) as described in the ICS

protocol.

Acquire the samples on a flow cytometer.

Analyze the CFSE dilution profile within the gated CD4+ T cell population to determine the

extent of cell proliferation. Each peak of decreasing fluorescence intensity represents a

successive generation of divided cells.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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